(2-Phenyl-3-thienyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28g/mol |
IUPAC Name |
(2-phenylthiophen-3-yl)methanamine |
InChI |
InChI=1S/C11H11NS/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-7H,8,12H2 |
InChI Key |
UHJFBABZCMDIFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 3 Thienyl Methanamine and Its Stereoisomers
Retrosynthetic Analysis of the (2-Phenyl-3-thienyl)methanamine Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comresearchgate.net For this compound, the primary disconnection points are the C-N bond of the amine and the C-C bond connecting the phenyl and thienyl rings.
A logical disconnection of the C-N bond points to 2-phenyl-3-thienylmethanal or a related carbonyl compound as a key intermediate, which can then be converted to the target amine via reductive amination. Another strategic bond cleavage is the C-C bond between the phenyl and thienyl rings, suggesting a cross-coupling reaction between a phenyl-containing and a thienyl-containing fragment as a potential synthetic route. These disconnections form the basis for the synthetic strategies discussed below.
Classical Approaches to this compound Synthesis
Traditional methods for the synthesis of amines like this compound have relied on well-established organic reactions.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a carbonyl compound, in this case, 2-phenyl-3-thienylmethanal, with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the desired amine. masterorganicchemistry.com
A typical procedure would involve the in-situ formation of the imine from 2-phenyl-3-thienylmethanal and an ammonia source, followed by reduction with a suitable hydride reagent.
| Precursor | Reagents | Product | Notes |
| 2-Phenyl-3-thienylmethanal | 1. Ammonia (or ammonium (B1175870) salt) 2. Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | This compound | The choice of reducing agent is crucial to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com |
Nucleophilic Substitution Strategies
Nucleophilic substitution reactions offer another classical route to this compound. researchgate.netresearchgate.net This approach typically involves the displacement of a leaving group on a benzylic carbon by an amine nucleophile. A suitable precursor would be a (2-phenyl-3-thienyl)methyl halide.
The reaction of (2-phenyl-3-thienyl)methyl bromide with an excess of ammonia or a protected form of ammonia would yield the target primary amine. The efficiency of this reaction can be influenced by the choice of solvent and the nature of the leaving group. google.com
| Substrate | Nucleophile | Product | Notes |
| (2-Phenyl-3-thienyl)methyl halide (e.g., bromide) | Ammonia or an ammonia equivalent | This compound | Side reactions such as over-alkylation can be an issue. masterorganicchemistry.com |
Multi-Step Conversions from Precursor Molecules
Multi-step synthetic sequences provide the flexibility to construct the this compound scaffold from more readily available starting materials. libretexts.orgsavemyexams.com A plausible route could start from 3-bromothiophene (B43185) and phenylboronic acid via a Suzuki coupling to form 3-phenylthiophene. Subsequent formylation at the 2-position would yield 2-formyl-3-phenylthiophene, which can then be converted to the target amine via reductive amination as described previously.
Another multi-step approach could involve the synthesis of 2-phenyl-3-thiophenecarboxylic acid, which can be converted to the corresponding amide and then reduced to the amine.
Modern Catalytic Methods for this compound Elaboration
Contemporary organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability.
Enantioselective Synthesis via Asymmetric Catalysis
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric catalysis provides a powerful tool for achieving this goal. epfl.ch
Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral imine precursor is a prominent strategy. acs.org For instance, the imine derived from 2-phenyl-3-thienyl ketone could be asymmetrically hydrogenated using a chiral iridium or rhodium catalyst to yield the chiral amine with high enantioselectivity. acs.org
Organocatalysis has also emerged as a valuable tool for enantioselective synthesis. mdpi.com Chiral Brønsted acids or chiral phosphoric acids can catalyze the asymmetric addition of nucleophiles to imines, providing a metal-free alternative for the synthesis of chiral amines. rsc.org
| Precursor | Catalyst Type | Potential Chiral Ligand/Catalyst | Product |
| Prochiral N-aryl or N-sulfonyl imine of 2-phenyl-3-thienyl ketone | Transition Metal (e.g., Ir, Rh) | Chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) | Enantiomerically enriched this compound |
| Prochiral imine | Organocatalyst | Chiral Phosphoric Acid or Thiourea derivatives | Enantiomerically enriched this compound |
Recent advancements have also explored the use of biocatalysis, employing enzymes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) for the asymmetric reductive amination of ketones. researchgate.net These enzymatic methods offer high stereoselectivity under mild reaction conditions.
Chiral Ligand-Mediated Approaches
The asymmetric hydrogenation of imines stands out as a prominent method for producing chiral amines. This transformation is typically catalyzed by transition metal complexes, where the metal center is coordinated to a chiral ligand. acs.org For the synthesis of this compound, a plausible route involves the preparation of the precursor imine, N-((2-phenyl-3-thienyl)methylene)methanamine, followed by asymmetric hydrogenation.
Iridium-based catalysts, in particular, have demonstrated high efficiency in the asymmetric hydrogenation of diarylmethanimines, which are structurally analogous to the precursor of the target compound. acs.org The use of chiral phosphine ligands, such as those with spiro backbones like f-SpiroPhos, has been reported to achieve excellent enantioselectivities (up to 99% ee) and high turnover numbers. acs.org The general approach involves reacting the imine with a hydrogen source under pressure in the presence of a catalytic amount of the chiral iridium complex.
A representative, though generalized, reaction is depicted below: 2-Phenyl-3-thiophenecarbaldehyde + Methylamine → N-((2-phenyl-3-thienyl)methylene)methanamine N-((2-phenyl-3-thienyl)methylene)methanamine + H₂ (with Chiral Iridium Catalyst) → (R)- or (S)-(2-Phenyl-3-thienyl)methanamine
The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the reaction.
Organocatalytic Stereoselective Routes
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. For the synthesis of chiral diaryl-α-amino acids, which share structural similarities with the target molecule, chiral phosphoric acids have been employed as effective organocatalysts. nih.gov These catalysts can activate imines towards nucleophilic attack.
A potential organocatalytic route to enantiomerically enriched this compound could involve the asymmetric reduction of the corresponding imine using a Hantzsch ester as the reducing agent, catalyzed by a chiral phosphoric acid. This methodology has been successfully applied to a variety of imines, affording the corresponding amines with high enantioselectivity. The chiral phosphoric acid forms a chiral ion pair with the imine, guiding the stereoselective hydride transfer from the Hantzsch ester.
Another approach is the asymmetric Friedel-Crafts reaction of indolizines with cyclic α-diaryl N-acyl imines, catalyzed by a chiral spirocyclic phosphoric acid, which yields α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines in good yields and high enantioselectivity (up to 98% ee). rsc.org While not a direct synthesis, this demonstrates the potential of chiral phosphoric acid catalysis in creating complex chiral amines.
Transition Metal-Catalyzed Coupling Reactions for Precursor Formation
The formation of the 2-phenyl-3-thienyl scaffold is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for this purpose. nih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.
To construct the precursor, 2-phenyl-3-cyanothiophene or 2-phenyl-3-thiophenecarbaldehyde, a Suzuki coupling between 2-bromothiophene-3-carbonitrile (B1280767) (or 3-formyl-2-bromothiophene) and phenylboronic acid can be envisioned. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base.
A typical reaction sequence is as follows: 3-Bromo-2-formylthiophene + Phenylboronic acid (with Palladium Catalyst and Base) → 2-Phenyl-3-thiophenecarbaldehyde
This palladium-catalyzed C-H arylation of heteroaromatics is a well-established method for creating biaryl linkages. nih.gov
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic approaches offer a green and highly selective alternative for the synthesis of chiral amines. These methods often employ enzymes for the key stereoselective step. Two primary strategies are the kinetic resolution of a racemic amine and the asymmetric reduction of a prochiral ketone or imine. mod.gov.mynih.gov
For this compound, a racemic mixture could be synthesized through conventional chemical methods, such as the reductive amination of 2-phenyl-3-thiophenecarbaldehyde. Subsequently, a lipase (B570770) could be used to selectively acylate one enantiomer of the amine in a process known as enzymatic kinetic resolution. mdpi.com This leaves the other enantiomer unreacted and in an enantiomerically enriched form.
Alternatively, a prochiral ketone, 2-phenyl-3-thienyl methyl ketone, could be subjected to asymmetric reduction using a carbonyl reductase to yield the corresponding chiral alcohol. This alcohol can then be converted to the amine. More directly, a transaminase could be employed for the asymmetric synthesis of the amine from the corresponding ketone, using an amino donor like alanine. core.ac.uk The resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine, using (S)-mandelic acid has been successfully demonstrated, showcasing the potential of classical resolution in this class of compounds. researchgate.net
Optimization of Synthetic Conditions for Yield and Selectivity
The efficiency of the aforementioned synthetic methodologies is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing yield and enantioselectivity.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the outcome of a reaction. In transition metal-catalyzed couplings like the Suzuki reaction, the solvent system can affect the solubility of reactants and the stability and activity of the catalyst. nih.govresearchgate.netbohrium.comdiva-portal.orgarkat-usa.org For instance, a mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. The kinetics of the reaction, including the rates of oxidative addition, transmetalation, and reductive elimination, can be modulated by the solvent's polarity and coordinating ability.
In asymmetric hydrogenations, the solvent can impact the conformation of the catalyst-substrate complex, thereby influencing the enantioselectivity. chinesechemsoc.org Non-polar solvents often provide higher enantioselectivities. Kinetic studies, such as those performed for the asymmetric synthesis of chiral amines using transaminases, help in understanding the reaction mechanism and optimizing process parameters by determining key values like the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax). mod.gov.mycore.ac.uk
| Parameter | Effect on Suzuki Coupling | Effect on Asymmetric Hydrogenation |
| Solvent Polarity | Affects solubility of reactants and catalyst, influencing reaction rate. | Can alter the catalyst-substrate complex conformation, impacting enantioselectivity. |
| Coordinating Ability | Can stabilize or deactivate the catalyst. | Can compete with the substrate for coordination to the metal center. |
| Reaction Kinetics | Influenced by solvent viscosity and ability to solvate transition states. | Solvent can affect the rate-determining step and overall turnover frequency. |
Temperature and Pressure Influences on Reaction Outcomes
Temperature is a critical parameter that affects reaction rates and, in some cases, selectivity. In asymmetric catalysis, there is often an optimal temperature range to achieve high enantioselectivity, as higher temperatures can lead to a decrease in stereocontrol. nih.gov For instance, in the asymmetric reduction of imines, increasing the temperature can enhance product formation but may slightly decrease enantiomeric excess. nih.govresearchgate.net
Pressure is a key variable primarily in reactions involving gases, such as hydrogenation. In the catalytic hydrogenation of heteroaromatics, hydrogen pressure can influence the reaction rate and selectivity. cityu.edu.hkresearchgate.netrsc.orgorganic-chemistry.org Higher pressures generally lead to faster reaction rates but must be optimized to avoid over-reduction or side reactions. For iridium-catalyzed asymmetric hydrogenation of imines, reducing the H₂ pressure has been shown to result in lower yields. chinesechemsoc.org
| Parameter | Influence on Asymmetric Hydrogenation | Influence on Heteroaromatic Hydrogenation |
| Temperature | Affects reaction rate and enantioselectivity. Higher temperatures can decrease ee. | Influences rate and can affect selectivity between partial and full hydrogenation. |
| **Pressure (H₂) ** | Higher pressure generally increases reaction rate. | Crucial for driving the reaction; affects rate and can influence product distribution. |
Catalyst Loading and Reagent Stoichiometry Considerations
The efficiency and selectivity of the synthesis of this compound, particularly its stereoisomers, are critically dependent on catalyst loading and the stoichiometric ratios of reactants. In catalytic asymmetric hydrogenation or reductive amination, the goal is to use a minimal amount of a chiral catalyst to generate a large quantity of the enantiomerically pure product.
Catalyst Loading: For transition-metal-catalyzed hydrogenations, which represent a highly atom-economical route, catalyst loading is a key parameter. Typical loadings for precious metal catalysts like those based on rhodium, ruthenium, or iridium can range from 0.01 mol% to 5 mol%. acs.orgmdpi.com For instance, in the asymmetric hydrogenation of related imines, iridium catalysts have been used at loadings as low as 0.5 mol% to achieve high yields and enantioselectivities. acs.org In palladium-catalyzed reactions, such as those involving Suzuki couplings to build the biaryl backbone before amination, loadings of 1-2 mol% Pd are common. thieme-connect.com For less reactive substrates or more challenging transformations, higher catalyst loadings may be necessary, but this increases cost and the environmental burden of residual metal.
Reagent Stoichiometry: In reductive aminations that use stoichiometric reducing agents, the molar ratios of the carbonyl precursor (2-phenyl-3-thiophenecarboxaldehyde), the amine source (e.g., ammonia or an ammonium salt), and the reductant are crucial. A slight excess of the aldehyde (e.g., 1.2 equivalents) relative to the amine may be used to drive the initial imine formation. thieme-connect.com The reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is typically used in excess, with amounts ranging from 1.5 to 3.0 equivalents to ensure complete conversion of the intermediate imine. thieme-connect.commasterorganicchemistry.com
The table below summarizes typical conditions for analogous reductive amination reactions, providing a model for the synthesis of this compound.
Interactive Table: Catalyst and Reagent Stoichiometry in Analogous Reductive Aminations
| Catalyst System | Catalyst Loading (mol%) | Reducing Agent | Reagent Stoichiometry (Aldehyde:Amine:Reductant) | Solvent | Reference |
| [RuCl₂(p-cymene)]₂ | N/A (Catalytic) | Ph₂SiH₂ | Stoichiometric reductant used | Toluene | organic-chemistry.org |
| Cp*Ir-Picolinamide | N/A (Catalytic) | HCOOH·NH₃ | Formate as H₂ and N source | N/A | organic-chemistry.org |
| None (Metal-Free) | 0 | NaCNBH₃ | 1.2 : 1.0 : 3.0 | MeOH | thieme-connect.com |
| Co Particles (amorphous) | N/A (Catalytic) | H₂ (1-10 bar) | Aqueous ammonia as N source | Water | organic-chemistry.org |
| InCl₃ | N/A (Catalytic) | Et₃SiH | Stoichiometric reductant used | MeOH | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in modern pharmaceutical and fine chemical synthesis to minimize environmental impact and enhance safety and efficiency. encyclopedia.pubnih.gov
Atom Economy and Reaction Efficiency
Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. rsc.orgkharagpurcollege.ac.in
For the synthesis of this compound from 2-phenyl-3-thiophenecarboxaldehyde and ammonia, the choice of reducing agent dramatically impacts the atom economy.
Route A: Catalytic Hydrogenation: Using molecular hydrogen (H₂) as the reductant represents the most atom-economical approach. In this ideal reaction, the only byproduct is water. C₁₁H₈OS + NH₃ + H₂ → C₁₁H₁₁NS + H₂O The atom economy is calculated as: [Mass of C₁₁H₁₁NS] / [Mass of (C₁₁H₈OS + NH₃ + H₂)] * 100. This approaches 100% as the catalyst is used in sub-stoichiometric amounts. acs.org
Interactive Table: Atom Economy Comparison for this compound Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Reference |
| Catalytic Hydrogenation | 2-Phenyl-3-thiophenecarboxaldehyde, Ammonia, Hydrogen | This compound | Water | ~91% (approaches 100% for the reduction step itself) | acs.org |
| Stoichiometric Reduction | 2-Phenyl-3-thiophenecarboxaldehyde, Ammonia, Sodium Borohydride (B1222165) | This compound | Sodium Borate Salts, Water | Significantly < 90% | acs.org |
Use of Sustainable Solvents and Reagents
The choice of solvents and reagents is a critical aspect of green synthesis. unive.it Solvents constitute the bulk of material waste in many chemical processes. Therefore, replacing hazardous solvents like chlorinated hydrocarbons with more sustainable alternatives is a key objective. acs.org
For the synthesis of this compound, greener solvent choices are readily available. Reductive aminations can be effectively carried out in alcohols like methanol (B129727) or ethanol (B145695), or even in water, which is the most environmentally benign solvent. organic-chemistry.orgnih.gov Solvent-free, or neat, conditions have also been reported for some reductive aminations, representing an ideal scenario that eliminates solvent waste entirely. rsc.org Biocatalytic approaches, for example using alcohol dehydrogenases (ADHs) or transaminases, inherently use water as the solvent under mild temperature and pH conditions, offering a highly sustainable pathway. acs.orgresearchgate.net
Interactive Table: Green Solvent Considerations for Amine Synthesis
| Solvent | Hazard Class | Green Chemistry Status | Applicability to Reductive Amination | Reference |
| Dichloromethane | Hazardous | Undesirable, to be replaced | Traditional solvent | organic-chemistry.org |
| Toluene | Hazardous | Usable, but substitution is preferred | Common in catalytic reactions | thieme-connect.comorganic-chemistry.org |
| Methanol | Usable | Acceptable/Preferred | Widely used, effective | thieme-connect.comorganic-chemistry.org |
| Ethanol | Usable | Preferred | Excellent green alternative to methanol | acs.org |
| Water | Benign | Highly Recommended | Ideal for biocatalysis and some catalytic systems | organic-chemistry.orgnih.govrsc.org |
| 2-Methyl-THF | Usable | Recommended Green Solvent | Alternative to THF and other ethers | acs.org |
| None (Neat) | N/A | Ideal | Possible for certain reactions, eliminates solvent waste | rsc.org |
Waste Minimization Strategies
Waste minimization is a holistic goal that encompasses high atom economy, the use of sustainable materials, and process optimization. kharagpurcollege.ac.in Key strategies applicable to the synthesis of this compound include:
Catalysis over Stoichiometry: Employing catalytic methods, such as catalytic hydrogenation, instead of stoichiometric reagents like metal hydrides, is the most effective strategy to reduce inorganic waste. acs.org Catalysts are used in small quantities and can often be recycled and reused.
Reduction of Derivatization Steps: Synthetic routes should be designed to avoid the use of protecting groups whenever possible. acs.org Direct reductive amination of 2-phenyl-3-thiophenecarboxaldehyde is advantageous as it avoids the need to protect the aldehyde or the resulting amine, thus saving steps and reagents and preventing waste.
Use of Recyclable Catalysts: The use of heterogeneous catalysts (e.g., Palladium on carbon, Pt/C) or engineered catalysts on solid supports (e.g., MCM-41) allows for easy separation from the reaction mixture and subsequent reuse, minimizing both product contamination and waste generation. organic-chemistry.orgacs.org
Process Intensification: Adopting continuous flow reactors instead of batch processing can improve efficiency, reduce reaction volumes, enhance safety, and minimize waste streams.
Amine Functional Group Transformations
The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Acylation and Alkylation Reactions
The nucleophilic nature of the primary amine readily allows for acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, yields the corresponding amides. These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. epo.org For instance, reaction with an acyl halide like benzoyl chloride would produce N-((2-phenyl-3-thienyl)methyl)benzamide. Such transformations are fundamental in peptide synthesis and the modification of biological molecules. epo.org
Alkylation of the amine can introduce various alkyl groups, leading to secondary and tertiary amines. Reagents for these transformations include alkyl halides or reductive amination protocols. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, reductive amination offers a more controlled approach.
| Reaction | Reagent | Product Class | Typical Conditions |
| Acylation | Acyl Halide (e.g., R-COCl) | Amide | Base (e.g., Triethylamine), Aprotic Solvent |
| Acylation | Anhydride (e.g., (R-CO)₂O) | Amide | +/- Catalyst (e.g., DMAP), Aprotic Solvent |
| Alkylation | Alkyl Halide (e.g., R-X) | Secondary/Tertiary Amine | Base, Polar Solvent |
Formation of Imine and Schiff Base Derivatives
The condensation of this compound with aldehydes or ketones provides a direct route to imines, also known as Schiff bases. redalyc.org This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. redalyc.orgscirp.org For example, reacting the parent amine with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene-1-(2-phenyl-3-thienyl)methanamine.
These imine derivatives are valuable intermediates in their own right. The synthesis of N-unsubstituted thienyl imines has been achieved through methods like the dehydrocyanation of α-aminonitriles or via a retro-ene reaction from N-allyl derivatives. rsc.org A study on the synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, a related Schiff base, was achieved through the condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505) with thiophene-2-carbaldehyde (B41791) in ethanol at room temperature, yielding the product in 85% yield. nih.gov This demonstrates a typical procedure for forming such C=N bonds. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Thiophene-2-carbaldehyde | (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | Ethanol, Room Temp. | 85% | nih.govresearchgate.net |
| Thienaldehydes/Thienylketones | Allylamine | N-allylamines (after reduction) | Condensation followed by NaBH₄ reduction | 77-90% | rsc.org |
Oxidative and Reductive Manipulations of the Amine Moiety
The amine functional group and its derivatives can undergo various oxidative and reductive transformations. The imines formed from this compound can be readily reduced to the corresponding secondary amines. A common reducing agent for this transformation is sodium borohydride (NaBH₄), which selectively reduces the imine double bond without affecting the aromatic rings. rsc.org This two-step, one-pot sequence of imine formation followed by reduction provides an efficient method for synthesizing N-substituted derivatives. scirp.org
Oxidative reactions can also target the amine or its derivatives. For instance, the oxidation of imines with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of oxaziridines, three-membered heterocyclic rings containing oxygen and nitrogen. scirp.org The direct oxidation of the primary amine itself is also possible, potentially leading to nitroso or nitro compounds under controlled conditions, although this can be challenging in the presence of the electron-rich thiophene (B33073) ring.
Reactivity at the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The position of substitution is directed by the existing substituents: the phenyl group at C2 and the aminomethyl group at C3.
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophene. masterorganicchemistry.com The general mechanism involves the attack of an electrophile on the pi-electron system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.orgdalalinstitute.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.orgwikipedia.org
For 2,3-disubstituted thiophenes, the regiochemical outcome of EAS depends on the electronic nature of the substituents. The aminomethyl group (-CH₂NH₂) at the C3 position is an activating group due to the lone pair on the nitrogen, which can be donated to the ring system. It generally directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this would favor substitution at the C4 and C2 positions. However, the C2 position is already occupied by a phenyl group. The phenyl group at C2 is generally considered weakly deactivating via induction but can participate in resonance. The directing influence in 2,3-disubstituted thiophenes can be complex, but substitution is often observed at the C5 position, which is ortho to the C2-phenyl group and meta to the C3-aminomethyl group, or at the C4 position, which is ortho to the C3-aminomethyl group. For example, Friedel-Crafts acylation of thiophene itself with a β-halopropionyl halide in the presence of a Lewis acid yields the 2-acylated product. google.com In the case of this compound, the powerful activating effect of the amine-containing substituent would likely direct electrophiles primarily to the C4 position.
| Reaction | Electrophile (E⁺) | Reagents | Expected Product Position |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | C4 |
| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ | C4 |
| Sulfonation | SO₃ | Fuming H₂SO₄ | C4 |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | C4 |
Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heterocyclic rings. researchgate.netsemanticscholar.org This strategy relies on a directing metalating group (DMG), which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation at an adjacent position. researchgate.net The amine functionality, or more commonly a protected derivative like an amide or carbamate, is an effective DMG. researchgate.netsemanticscholar.org
In this compound, the aminomethyl group at C3 can direct lithiation to the C4 position of the thiophene ring. The reaction typically involves treating the substrate with an alkyllithium reagent, such as n-BuLi or t-BuLi, in an anhydrous ether solvent like THF at low temperatures. semanticscholar.orgclockss.org The resulting lithiated intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new substituents at the C4 position with high regioselectivity. researchgate.net
| Step | Reagents | Intermediate/Product | Purpose |
| 1. Lithiation | n-BuLi or t-BuLi, THF, low temp. | 4-Lithio-(2-phenyl-3-thienyl)methanamine | Generation of a nucleophilic carbanion at C4 |
| 2. Quenching | Electrophile (e.g., CO₂, R-CHO, R-X) | 4-Substituted-(2-phenyl-3-thienyl)methanamine | Introduction of a new functional group |
This two-step sequence provides a versatile method for synthesizing a range of 4-substituted derivatives that may be difficult to access through direct electrophilic substitution.
Functionalization of the Thiophene Ring through Cross-Coupling
The thiophene ring in this compound is amenable to various cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are pivotal for creating libraries of compounds for screening purposes and for the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination, are particularly effective for the functionalization of the thiophene moiety. For these reactions to proceed, the thiophene ring must first be halogenated, typically at the 5-position, which is the most reactive site for electrophilic substitution. The resulting halo-thiophene derivative then serves as the substrate for the cross-coupling reaction.
In a typical Suzuki coupling, the 5-halo-(2-phenyl-3-thienyl)methanamine is reacted with a boronic acid in the presence of a palladium catalyst and a base. This reaction allows for the formation of a new carbon-carbon bond, introducing alkyl, aryl, or heteroaryl groups at the 5-position of the thiophene ring.
The Stille coupling offers an alternative route for carbon-carbon bond formation, utilizing an organostannane reagent. This method is often complementary to the Suzuki coupling, with different substrate scopes and reaction conditions.
The Buchwald-Hartwig amination allows for the introduction of nitrogen-based functional groups. In this reaction, the 5-halo-(2-phenyl-3-thienyl)methanamine is coupled with an amine in the presence of a palladium catalyst and a base, forming a new carbon-nitrogen bond. This is a powerful tool for synthesizing various substituted amines.
Table 1: Examples of Cross-Coupling Reactions on the Thiophene Ring of this compound Derivatives
| Coupling Reaction | Reactants | Catalyst/Reagents | Product |
| Suzuki Coupling | 5-Bromo-(2-phenyl-3-thienyl)methanamine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-(2-phenyl-3-thienyl)methanamine |
| Stille Coupling | 5-Iodo-(2-phenyl-3-thienyl)methanamine, Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂, CuI | 5-Vinyl-(2-phenyl-3-thienyl)methanamine |
| Buchwald-Hartwig Amination | 5-Bromo-(2-phenyl-3-thienyl)methanamine, Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Morpholino-(2 |
Table of Compounds
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| (2-Phenyl-3-thienyl)methanamine | C₁₁H₁₁NS |
| 2-Phenyl-3-thiophenecarboxaldehyde | C₁₁H₈OS |
| 2-Phenyl-3-thiophenecarbonitrile | C₁₁H₇NS |
| 2-Phenylthiophene | C₁₀H₈S |
| Ammonia (B1221849) | NH₃ |
| Lithium aluminum hydride | AlH₄Li |
| N,N-Dimethylformamide (DMF) | C₃H₇NO |
| Sodium borohydride (B1222165) | BH₄Na |
| Sodium triacetoxyborohydride (B8407120) | C₆H₁₀BNaO₆ |
Application of 2 Phenyl 3 Thienyl Methanamine As a Key Synthetic Intermediate
Use as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center in (2-Phenyl-3-thienyl)methanamine makes it an attractive candidate for applications in asymmetric synthesis. nih.gov Once resolved into its individual enantiomers, this chiral amine can be employed as a foundational element in the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.
Chiral ligands are instrumental in transition metal-catalyzed asymmetric reactions, enabling the synthesis of a wide array of enantioenriched products. acs.org The primary amine functionality of this compound provides a convenient handle for its incorporation into various ligand scaffolds. For instance, it can be readily converted into amides, imines, or secondary amines, which can then coordinate to metal centers.
The combination of the phenyl and thienyl groups offers distinct steric and electronic environments that can influence the stereochemical outcome of a catalyzed reaction. The thiophene (B33073) ring, in particular, can participate in unique coordination modes due to the presence of the sulfur atom. Research on related chiral thiophene-based ligands has demonstrated their effectiveness in various asymmetric transformations. mdpi.com For example, chiral bis(oxazolinyl)thiophenes have been successfully used as ligands in copper-catalyzed asymmetric Friedel-Crafts alkylations. mdpi.com Similarly, it is conceivable that ligands derived from this compound could be designed for a range of asymmetric reactions, including hydrogenations, C-C bond formations, and hydrosilylations.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | Potential Synthetic Route | Potential Application |
| Schiff Base (Imine) | Condensation with a chiral or achiral salicylaldehyde. | Asymmetric cyclopropanation, aziridination. |
| Bis(oxazoline) | Reaction with a dicarbonyl compound followed by cyclization with a chiral amino alcohol. | Copper-catalyzed Friedel-Crafts reactions. |
| Phosphine-Amine | Reaction with a chlorophosphine. | Asymmetric hydrogenation, allylic alkylation. |
This table presents hypothetical ligand types that could be synthesized from this compound based on established synthetic methodologies for similar amines.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The amine group of this compound allows for its attachment to various functional groups, such as carboxylic acids (to form amides) or ketones (to form imines), thereby functioning as a chiral auxiliary.
The steric bulk of the phenyl and thienyl groups can effectively shield one face of the reactive center, leading to high diastereoselectivity in subsequent reactions, such as alkylations or aldol (B89426) additions. For instance, amides derived from chiral amines have been widely used to control the stereochemistry of enolate alkylation. nih.gov While specific studies on this compound as a chiral auxiliary are not prevalent, the principles established with other chiral amines, such as pseudoephedrine and its analogs, provide a strong basis for its potential utility in this area. nih.gov
Incorporation into Complex Molecular Architectures
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex molecules, particularly those containing heterocyclic and macrocyclic motifs.
Polycyclic heterocyclic compounds are prevalent in natural products and pharmaceuticals. The phenyl and thienyl rings of this compound, along with its reactive amine functionality, can participate in a variety of cyclization reactions to form fused ring systems. Annulation strategies are key to constructing such complex frameworks. mit.edu
For example, the amine could act as a nucleophile in an intramolecular reaction with an electrophilic center on either the phenyl or thienyl ring, or on a substituent attached to them. Furthermore, the aromatic rings themselves can undergo cyclization reactions such as Pictet-Spengler, Friedel-Crafts, or transition metal-catalyzed C-H activation/cyclization reactions. The development of synthetic routes to polycyclic nitrogen heterocycles often relies on tandem ring-forming strategies. mit.edu The presence of both phenyl and thienyl rings offers the potential for selective cyclization onto one of the rings, leading to a diverse range of polycyclic structures.
Macrocycles are of significant interest in drug discovery and materials science. nih.gov The synthesis of macrocycles often presents a challenge due to the entropic penalty associated with ring closure. Methodologies that pre-organize the linear precursor to favor intramolecular cyclization are therefore highly sought after. acs.orgresearchgate.net
This compound can be incorporated into linear precursors for macrocyclization. The amine can serve as a nucleophilic handle for attachment to other fragments, and the phenyl and thienyl groups can act as rigid spacers to influence the conformation of the linear chain, potentially pre-organizing it for cyclization. A variety of macrocyclization reactions, such as amide bond formation, Mitsunobu reactions, or transition metal-catalyzed cross-coupling reactions, could be employed. acs.orgscispace.com For instance, a one-step catalyst-transfer macrocyclization based on the Buchwald-Hartwig cross-coupling has been shown to be effective for synthesizing aza[1n]paracyclophanes. nih.gov
Table 2: Potential Macrocyclic Structures Incorporating this compound
| Macrocycle Type | Potential Synthetic Strategy | Key Features |
| Peptide Macrocycle | Incorporation as a non-proteinogenic amino acid derivative. | Rigid backbone, potential for biological activity. |
| Crown Ether Analog | Linking of the amine to polyether chains. | Cation binding properties. |
| Cyclophane | Intramolecular coupling of functionalized phenyl or thienyl rings. | Host-guest chemistry applications. |
This table illustrates hypothetical macrocyclic structures that could be synthesized using this compound as a key building block.
Role in the Elaboration of Diverse Chemical Libraries
The generation of chemical libraries containing a high degree of structural diversity is crucial for drug discovery and the identification of new chemical probes. nih.gov this compound is an excellent scaffold for the construction of such libraries due to its multiple points for diversification.
The primary amine can be readily functionalized with a wide array of substituents using robust and high-throughput chemistry, such as amide couplings, reductive aminations, and urea/thiourea formations. mdpi.com Furthermore, the phenyl and thienyl rings can be substituted at various positions, either prior to or after the introduction of the methanamine moiety. This allows for the systematic exploration of the chemical space around the core scaffold. The use of building blocks with high sp3 character is increasingly recognized as important for improving the properties of drug candidates. The chiral, non-planar nature of this compound contributes to this desirable three-dimensional character.
Combinatorial Synthesis Approaches
Combinatorial chemistry aims to rapidly produce a large number of different but structurally related molecules, known as a library. The core principle involves systematically combining a set of building blocks in all possible combinations.
There is currently no specific research literature detailing the use of this compound as a core scaffold in published combinatorial synthesis libraries. However, structurally related scaffolds, such as thieno[2,3-d]pyrimidin-2-ylmethanamine, have been successfully employed to generate extensive combinatorial libraries with multiple points of diversity for chemical biology and drug discovery.
Parallel Synthesis Methodologies
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. evitachem.com This technique is instrumental in accelerating the discovery and optimization of new chemical entities. evitachem.com
Detailed research findings or established protocols for the specific application of this compound in parallel synthesis campaigns are not available in the current scientific literature. The compound is listed by chemical suppliers as a building block, suggesting its potential for such applications, where its amine functional group could be reacted in parallel with a diverse set of reagents like carboxylic acids, sulfonyl chlorides, or isocyanates to produce a library of amides, sulfonamides, or ureas, respectively.
Precursor for Advanced Organic Materials Research
The unique electronic and structural properties of phenyl and thiophene rings make them attractive components for advanced organic materials used in electronics and photonics.
Monomer Synthesis for Polymer Chemistry
Monomers are the fundamental repeating units that link together to form polymers. The properties of a polymer are directly influenced by the structure of its constituent monomers. Thiophene-containing polymers are particularly noted for their conductive properties.
No specific studies detailing the synthesis of polymers using this compound as a direct monomer have been found. The primary amine offers a potential site for polymerization reactions, such as polycondensation with diacids or diacyl chlorides to form polyamides. Research into related structures has shown that molecules incorporating both phenyl and thienyl groups are utilized in the synthesis of polymers for applications like organic photovoltaics and light-emitting diodes.
Scaffold for Supramolecular Assembly Components
Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. aablocks.com The components of these assemblies, or "supramolecular scaffolds," must contain specific recognition sites to guide the assembly process. aablocks.com
There is no available research demonstrating the use of this compound as a primary scaffold for constructing supramolecular assemblies. The aromatic rings could participate in π-π stacking, and the amine group could form hydrogen bonds, making it a theoretical candidate for such roles. However, specific examples or detailed findings of its incorporation into supramolecular structures have not been documented.
Computational and Theoretical Investigations of 2 Phenyl 3 Thienyl Methanamine
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of (2-Phenyl-3-thienyl)methanamine is fundamentally determined by the interplay between the electron-rich thiophene (B33073) ring, the phenyl group, and the aminomethyl linker. Computational studies on similar phenyl-thienyl systems reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic behavior. rsc.orgnih.govmdpi.comnih.gov
In analogous compounds, the HOMO is typically localized on the more electron-rich aromatic system, which in this case is expected to be the thiophene ring due to the heteroatom's lone pairs contributing to the π-system. mdpi.comnih.gov The phenyl ring also contributes significantly to the HOMO. The LUMO, conversely, is generally distributed across both the phenyl and thienyl rings, representing the accessible region for accepting electrons. mdpi.comnih.gov The presence of the aminomethyl group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap, a critical parameter in determining the molecule's electronic excitability and reactivity. nih.gov
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For phenyl-thienyl systems, this gap is influenced by the dihedral angle between the two rings, with more planar conformations leading to greater π-conjugation and a smaller energy gap. acs.orgresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Expected Energy Range (eV) | Primary Contributing Fragments |
| HOMO | -5.5 to -6.5 | Thiophene ring, Phenyl ring |
| LUMO | -0.5 to -1.5 | Phenyl ring, Thiophene ring |
| HOMO-LUMO Gap | 4.0 to 5.0 | - |
Note: These values are illustrative and based on computational studies of similar phenyl-thienyl compounds. The actual values for this compound would require specific quantum chemical calculations.
Conformational Analysis and Energy Minima Studies
The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the phenyl and thienyl rings to the methanamine bridge. Identifying the global energy minimum and other low-energy conformers is essential for understanding its three-dimensional structure and potential interactions with biological targets or other molecules.
For this compound, the methanamine substituent at the 3-position of the thiophene ring will influence the rotational barrier. The presence of the aminomethyl group introduces additional rotational degrees of freedom around the C-C and C-N bonds of the linker. The rotation around these bonds will also have associated energy barriers, leading to a complex potential energy surface with multiple local minima corresponding to different rotational isomers.
Table 2: Expected Torsional Barriers for Key Rotations in this compound
| Rotational Bond | Expected Barrier Height (kcal/mol) | Conformation at Minimum Energy |
| Phenyl-Thiophene | 2 - 5 | Twisted |
| Thienyl-CH2 | 1 - 3 | Staggered |
| CH2-NH2 | 1 - 2 | Staggered |
Note: These values are illustrative and based on studies of similar biaryl and aminomethyl systems. Actual values would depend on the specific computational method used.
Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations. In this compound, an intramolecular hydrogen bond could potentially form between the amine (NH2) group and the sulfur atom of the thiophene ring or the π-system of the phenyl ring. nih.govacs.org
The existence and strength of such a hydrogen bond would depend on the geometry of the conformer. A conformation that brings the NH2 group in proximity to the sulfur atom could be stabilized by an N-H···S interaction. Similarly, an N-H···π interaction with the phenyl ring is also possible. These interactions would influence the preferred rotational isomers and could rigidify the molecular structure to some extent. nih.gov
Reaction Mechanism Elucidation for its Synthesis and Transformations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of novel compounds like this compound. A likely synthetic route would involve the reductive amination of 2-phenyl-3-thiophenecarboxaldehyde. masterorganicchemistry.comorganic-chemistry.orgacs.org This reaction typically proceeds in two main steps: the formation of an imine followed by its reduction.
The first step, imine formation, involves the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of the aldehyde, followed by dehydration. This process proceeds through a tetrahedral intermediate. The rate-determining step is often the dehydration of this intermediate, which involves a specific transition state.
The second step is the reduction of the imine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165). The transition state for this step involves the transfer of a hydride ion from the reducing agent to the imine carbon. Computational characterization of these transition states would involve locating the saddle points on the potential energy surface and analyzing their geometries and vibrational frequencies to confirm they are true transition states.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the synthesis of this compound can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction.
The energy profile for the reductive amination would show the relative energies of the starting materials (aldehyde and ammonia), the tetrahedral intermediate, the imine, and the final amine product. The activation energies for the imine formation and reduction steps, determined by the heights of the transition state barriers, would indicate the kinetic feasibility of the reaction.
Table 3: Illustrative Relative Energies for the Reductive Amination of 2-Phenyl-3-thiophenecarboxaldehyde
| Species | Illustrative Relative Energy (kcal/mol) |
| Reactants (Aldehyde + NH3) | 0 |
| Transition State 1 (Imine Formation) | +15 to +25 |
| Imine Intermediate | +5 to +10 |
| Transition State 2 (Imine Reduction) | +10 to +20 (relative to imine) |
| Product (Amine) | -10 to -20 |
Note: These are hypothetical values to illustrate a typical energy profile for a reductive amination reaction. The actual energy profile would need to be calculated using quantum mechanical methods.
Prediction of Spectroscopic Signatures
The prediction of spectroscopic signatures through computational methods is a cornerstone of modern chemical research, providing valuable insights into molecular structure and bonding. Techniques such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to forecast Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. bmrat.org These theoretical spectra, when compared with experimental data, can confirm the identity and purity of a synthesized compound and provide a deeper understanding of its electronic structure.
For this compound, specific predicted spectroscopic data is not readily found in the surveyed literature. However, computational studies on analogous structures can offer a glimpse into the expected spectral features. For instance, theoretical investigations of N-Benzyl-1-Phenyl-5-(Thiophen-3-Yl)-4-Pentyn-2-Amine, which contains both the phenyl and 3-thienyl moieties, have been performed to complement experimental spectroscopic data. researchgate.net Such studies typically involve geometry optimization followed by frequency and NMR chemical shift calculations, often using DFT with basis sets like B3LYP/6-311++G(d,p).
A hypothetical computational study on this compound would likely predict characteristic signals for the protons and carbons of the phenyl and thienyl rings in its NMR spectra. The chemical shifts would be influenced by the electronic environment created by the adjacent aromatic systems and the aminomethyl group. Similarly, the predicted IR spectrum would show characteristic bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C-S stretching of the thiophene ring.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data Type | Expected Features |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons of phenyl and thienyl rings, methylene (B1212753) protons, amine protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic and methanamine carbons. |
| IR | Wavenumbers (cm⁻¹) | N-H, C-H (aromatic), C=C (aromatic), C-S stretching vibrations. |
| UV-Vis | Wavelength (nm) | Absorption bands corresponding to π-π* transitions of the aromatic systems. |
This table is illustrative and not based on published computational data for the specific compound.
Ligand Binding Site Analysis in Theoretical Models
Molecular docking and ligand binding site analysis are powerful computational tools used to predict the interaction of a small molecule with a biological target, typically a protein. researchgate.net This analysis is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.
There are no specific molecular docking studies available in the literature for this compound. However, research on structurally related compounds provides insights into the types of interactions this molecule might form within a protein's binding pocket. For example, molecular docking studies on (5-Phenylfuran-2-yl)methanamine derivatives have identified key interactions for sirtuin 2 (SIRT2) inhibition. unifi.it Similarly, docking studies of other thienyl derivatives have been used to explore their potential as inhibitors for various enzymes. nih.gov
A theoretical ligand binding analysis of this compound would involve docking the molecule into the active site of a relevant protein target. The analysis would identify potential hydrogen bonds formed by the amine group, as well as hydrophobic and π-π stacking interactions involving the phenyl and thienyl rings. The results would be presented as a binding affinity score (e.g., in kcal/mol) and a visual representation of the binding pose.
Table 2: Potential Interacting Residues in a Hypothetical Ligand Binding Site Analysis of this compound
| Interaction Type | Potential Amino Acid Residues | Moiety of this compound Involved |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln | Amine group (-NH₂) |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Pro | Phenyl and thienyl rings |
| π-π Stacking | Phe, Tyr, Trp, His | Phenyl and thienyl rings |
This table is illustrative and based on general principles of ligand-protein interactions for similar compounds.
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)
One-dimensional NMR spectra are fundamental for the initial structural assessment of (2-Phenyl-3-thienyl)methanamine, providing information on the number and types of protons, carbons, and nitrogens.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and thienyl rings, the methylene (B1212753) bridge, and the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the phenyl and thienyl rings would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the ring currents. The methylene protons (CH₂) adjacent to the nitrogen atom and the aromatic rings would likely resonate at a characteristic chemical shift, and the amine (NH₂) protons would appear as a broader signal, the position of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the phenyl and thienyl rings would be in the aromatic region (δ 120-150 ppm). The methylene carbon would have a characteristic chemical shift in the aliphatic region, influenced by the adjacent nitrogen and aromatic systems. For a related compound, α-methyl-3-thiophenemethanimine, the imine carbon appears at δ 164.7 ppm for the (E) isomer and δ 163.3 ppm for the (Z) isomer. rsc.org
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive than ¹H NMR, can provide valuable information about the electronic environment of the nitrogen atom in the amine group. The chemical shift of the ¹⁵N nucleus in this compound would be indicative of the hybridization and substitution of the nitrogen atom. For aziridine, a simple three-membered nitrogen-containing heterocycle, the nitrogen chemical shift is observed at δ -8.5 ppm relative to anhydrous ammonia (B1221849), with N-alkylation causing a downfield shift. ipb.pt
| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |
| ¹H | 7.0 - 8.0 (Aromatic), ~4.0 (Methylene), Variable (Amine) | Number and environment of protons on phenyl and thienyl rings, methylene bridge, and amine group. |
| ¹³C | 120 - 150 (Aromatic), ~50 (Methylene) | Carbon skeleton, presence of aromatic rings and aliphatic carbons. |
| ¹⁵N | Varies | Electronic environment and hybridization state of the nitrogen atom. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete bonding network and spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the phenyl and thienyl rings, helping to assign their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the methylene proton signals would show a correlation to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). HMBC is vital for establishing the connectivity between the different structural fragments, for instance, showing correlations from the methylene protons to the carbons of the phenyl and thienyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, which is critical for determining the conformation and stereochemistry of the molecule. For related thiophenemethanimines, 2D NOESY experiments have been used to attribute the chemical shifts of (E) and (Z) isomers. rsc.org
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar couplings | Assignment of protons on the phenyl and thienyl rings. |
| HSQC | Direct ¹H-¹³C correlations | Assignment of carbon signals directly attached to protons. |
| HMBC | Long-range ¹H-¹³C couplings | Establishing connectivity between the phenyl, thienyl, and methanamine moieties. |
| NOESY | Through-space ¹H-¹H proximities | Determining the preferred conformation and spatial arrangement of the substituent groups. |
Chiral NMR for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govmst.edu
The addition of a chiral solvating agent, such as a derivative of BINOL or a cyclodextrin, to a solution of the racemic amine can lead to the formation of transient diastereomeric complexes. nih.govspectroscopyonline.com These diastereomeric complexes will have slightly different magnetic environments, resulting in the splitting of NMR signals for the enantiomers in the ¹H or other NMR spectra. The ratio of the integrated areas of these split signals directly corresponds to the enantiomeric ratio of the sample. For example, in the chiral resolution of some dihydropyridine (B1217469) derivatives, a lanthanide shift reagent was used to induce separation of the signals of the diastereomers in the ¹H NMR spectrum. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. For the related compound α-methyl-3-thiophenemethanimine, HRMS was used to confirm its elemental composition. rsc.org The calculated monoisotopic mass of this compound (C₁₁H₁₁NS) is 189.0612. HRMS would be expected to provide an experimental mass very close to this value, confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragment ions provides valuable information about the structure of the original molecule.
For this compound, the fragmentation pattern would likely involve characteristic losses of fragments from the parent molecule. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. pressbooks.pub In this case, this could lead to the formation of a stable thienyl or phenyl-containing cation. The fragmentation of the thiophene (B33073) and phenyl rings themselves would also produce characteristic fragment ions. The study of fragmentation patterns of related prazoles has shown that fragmentation often occurs near the linker between the aromatic rings. nih.gov
Infrared Spectroscopy (IR) for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a fundamental analytical technique employed to identify functional groups within a molecule and assess its purity. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for the compound.
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, phenyl, and thiophene functionalities. The purity of a sample can be inferred by the presence of unexpected peaks, which may indicate impurities or residual starting materials from its synthesis.
Key Functional Group Vibrations:
N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the region of 3500-3300 cm⁻¹. These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two distinct peaks in this region is a strong indicator of the -NH₂ group. docbrown.info
C-H Stretching (Aromatic): The C-H stretching vibrations of the phenyl and thienyl rings are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).
C-H Stretching (Aliphatic): The C-H stretching of the methylene group (-CH₂-) adjacent to the amine and the aromatic rings will likely be observed in the 2950-2850 cm⁻¹ region.
C=C Stretching (Aromatic): The carbon-carbon double bond stretching vibrations within the phenyl and thiophene rings typically give rise to several sharp, medium to weak intensity bands in the 1600-1450 cm⁻¹ region.
N-H Bending (Scissoring): The scissoring vibration of the primary amine group usually results in a medium to strong absorption band between 1650 and 1580 cm⁻¹.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1020 cm⁻¹ range.
Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including C-S stretching, which can be observed in the fingerprint region of the spectrum.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Methylene Group | C-H Stretch | 2950 - 2850 | Medium |
| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Amine | C-N Stretch | 1250 - 1020 | Medium |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.
This compound contains two key chromophores: the phenyl group and the thienyl group. These aromatic systems give rise to π → π* transitions, which are typically observed in the UV region. uzh.chupi.edu The presence of the amine group, with its non-bonding electrons, may also lead to n → π* transitions, although these are generally weaker. libretexts.orgupi.edu
The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the conjugated π-electron systems of the phenyl and thiophene rings. The position and intensity of these bands can be influenced by the solvent polarity. In a study of tris(β-diketonato)iron(III) complexes containing thienyl groups, the presence of the aromatic substituent led to absorption maxima between 298 and 333 nm. mdpi.com
Expected Electronic Transitions:
π → π Transitions:* These are high-intensity transitions associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl and thiophene rings. These are expected to be the dominant features in the UV spectrum.
n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen atom of the amine group to an antibonding π* orbital of the aromatic rings. These transitions often appear as a shoulder on the main π → π* absorption band. uzh.chupi.edu
The table below presents hypothetical UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695).
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |
| π → π | ~230 | >10,000 | Phenyl and Thienyl Rings |
| π → π | ~270 | 1,000 - 10,000 | Phenyl and Thienyl Rings |
| n → π* | ~310 | <100 | Amine and Aromatic Rings |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state.
While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography can be applied to elucidate its solid-state conformation if suitable single crystals can be grown. The analysis of related structures, such as those of pyrazole (B372694) derivatives containing phenyl and thienyl groups, demonstrates the utility of this technique in confirming molecular connectivity and stereochemistry. researchgate.net
For this compound, a crystalline sample would be irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. Key structural features that could be confirmed include:
The relative orientation of the phenyl and thienyl rings.
The bond lengths and angles of the entire molecule, providing experimental validation of its geometry.
The conformation of the methanamine side chain.
The nature and geometry of intermolecular hydrogen bonds involving the primary amine group, which are expected to play a significant role in the crystal packing.
The presence of π-π stacking interactions between the aromatic rings of adjacent molecules.
The study of a bis(acridine-4-carboxamide) derivative has shown how X-ray crystallography can reveal complex intermolecular interactions, including the cross-linking of DNA molecules. nih.gov This highlights the level of detail that can be obtained from such an analysis.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods can be employed to assess its purity and, given its chiral nature, to separate its enantiomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds. For this compound, reversed-phase HPLC would likely be the method of choice for purity assessment. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The purity of a sample can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector, typically set at one of the λmax values of the compound. A pure sample should ideally produce a single, sharp peak. The presence of additional peaks would indicate impurities. The retention time of the main peak can be used for identification purposes under specific chromatographic conditions. For related phenylfuran derivatives, HPLC has been used to determine purity, often reported as a percentage. mdpi.com
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives |
| Detector | UV at ~230 nm or ~270 nm |
| Flow Rate | 1.0 mL/min |
| Expected Outcome | A single major peak for a pure sample |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, or a suitable derivative, could be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
For GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium). The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. The retention time is a key parameter for identification. GC-MS analysis of aromatic amines has been used to identify products of chemical reactions. researchgate.net
| Parameter | Typical Condition |
| Column | Non-polar capillary column (e.g., ZB-5MS) |
| Carrier Gas | Helium |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 70 °C to 260 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Outcome | A single peak corresponding to the compound, with its mass spectrum providing structural confirmation. |
Chiral Chromatography for Enantiomer Separation
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The separation of these enantiomers is crucial in many applications, particularly in pharmaceuticals, as different enantiomers can have distinct biological activities. Chiral chromatography is the most effective method for this purpose. csfarmacie.cz
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. yakhak.org The mobile phase can be either normal-phase (e.g., hexane/isopropanol) or, with immobilized CSPs, reversed-phase or supercritical fluid chromatography (SFC) conditions can be used. chromatographyonline.comamericanpharmaceuticalreview.com
The development of a chiral separation method would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the two enantiomeric peaks.
| Parameter | Typical Condition for Chiral HPLC |
| Column | Chiral Stationary Phase (e.g., Chiralpak IA, Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |
| Detector | UV at an appropriate wavelength |
| Expected Outcome | Two distinct peaks of equal area for a racemic mixture, representing the two enantiomers. |
Advanced Hyphenated Techniques in the Characterization of this compound
The structural elucidation and purity assessment of novel compounds such as this compound heavily rely on the coupling of chromatographic separation with mass spectrometric detection. Advanced hyphenated techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in the analytical chemist's arsenal, providing a wealth of information regarding the molecule's structure, molecular weight, and purity. These techniques are particularly powerful as they combine the high-resolution separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would involve the volatilization of the compound followed by its separation on a capillary column. The choice of the column's stationary phase is critical and would typically be a non-polar or medium-polarity phase to achieve good peak shape and resolution.
Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically subjected to electron ionization (EI). This high-energy ionization technique results in the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions. The fragmentation pattern is a veritable fingerprint of the molecule, allowing for its identification and structural confirmation.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely arise from the cleavage of the weakest bonds within the molecule. Key fragmentation pathways would include:
Alpha-Cleavage: A dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium cation.
Benzylic Cleavage: The bond between the phenyl-substituted carbon and the aminomethyl group is susceptible to cleavage, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) or a thienylmethyl cation.
Fragmentation of the Thiophene Ring: The thiophene ring can undergo characteristic fragmentation, often involving the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (CHS).
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | C₁₁H₁₁NS | 189 |
| [M-H]⁺ | C₁₁H₁₀NS | 188 |
| [C₇H₇]⁺ (Tropylium ion) | C₇H₇ | 91 |
| [C₅H₅S]⁺ (Thienylmethyl cation) | C₅H₅S | 97 |
| [C₄H₄S]⁺ | C₄H₄S | 84 |
This table represents predicted data based on known fragmentation patterns of similar compounds and has not been derived from experimental analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique to GC-MS, particularly suited for compounds that are non-volatile, thermally labile, or of higher molecular weight. Given the structure of this compound, LC-MS offers a powerful alternative for its analysis, especially when derivatization for GC-MS is not desired.
In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase chromatography, using a C18 or similar stationary phase with a mobile phase gradient of water and an organic solvent (like acetonitrile or methanol) containing a small amount of acid (e.g., formic acid) to aid in protonation, would be a typical approach.
Following separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. This is highly advantageous for confirming the molecular weight of the compound.
For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In an LC-MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), which generates a characteristic fragmentation pattern. This provides structural insights similar to those obtained from GC-MS but often with different fragmentation pathways due to the different ionization and energy deposition processes.
Table 2: Predicted LC-MS and LC-MS/MS Data for this compound
| Analysis Type | Ion | Predicted m/z |
| LC-MS (ESI+) | [M+H]⁺ | 190 |
| LC-MS/MS (CID of [M+H]⁺) | [M+H - NH₃]⁺ | 173 |
| LC-MS/MS (CID of [M+H]⁺) | [C₇H₇]⁺ | 91 |
| LC-MS/MS (CID of [M+H]⁺) | [C₅H₅S]⁺ | 97 |
This table represents predicted data based on the principles of LC-MS and the expected behavior of the compound and has not been derived from experimental analysis of this compound.
The combination of retention time from the chromatography and the mass spectral data from the mass spectrometer provides a high degree of confidence in the identification and quantification of this compound in various matrices.
Future Research Directions and Emerging Opportunities for 2 Phenyl 3 Thienyl Methanamine Research
Exploration of Novel Biocatalytic Routes to the Amine Scaffold
The synthesis of chiral amines is a critical endeavor in pharmaceutical and fine chemical production. acs.orgdoi.org Biocatalysis, utilizing enzymes for chemical transformations, offers a green and highly selective alternative to traditional chemical methods. acs.org Future research could focus on developing enzymatic routes to produce enantiomerically pure (2-Phenyl-3-thienyl)methanamine.
Key enzymatic approaches to explore include:
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, (2-phenyl-3-thienyl)methanone, to yield the desired chiral amine. The use of engineered TAs has already proven successful in the synthesis of other complex chiral amines. nih.gov
Alcohol Dehydrogenases (ADHs): An indirect route could involve the ADH-catalyzed stereoselective reduction of the precursor ketone to a chiral alcohol, which can then be converted to the amine. Engineered ADHs have demonstrated high efficiency and stereoselectivity in producing chiral intermediates for drugs like (S)-duloxetine, which also contains a thienyl group. acs.org
Directed Evolution and Computational Modeling: These tools can be employed to tailor enzymes specifically for the this compound scaffold, enhancing their activity, stability, and stereoselectivity. doi.org This approach has been successfully used to develop biocatalysts for other complex heterocyclic compounds.
| Potential Biocatalytic Method | Enzyme Class | Precursor Substrate | Key Advantage |
| Asymmetric Amination | Transaminase (TA) | (2-Phenyl-3-thienyl)methanone | Direct conversion to chiral amine |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | (2-Phenyl-3-thienyl)methanone | High stereoselectivity for chiral alcohol intermediate |
| Kinetic Resolution | Lipase (B570770)/Protease | Racemic this compound | Separation of enantiomers |
Development of Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, better process control, and easier scalability. wuxiapptec.comnih.govmdpi.com Developing a continuous flow synthesis for this compound could significantly improve its production efficiency.
Future research in this area could involve:
Multi-step Telescoped Reactions: Integrating several reaction steps into a single continuous flow process would eliminate the need for isolating and purifying intermediates, saving time and resources. wuxiapptec.com
Packed-Bed Reactors: Utilizing immobilized reagents or catalysts in packed-bed reactors can simplify purification and allow for catalyst recycling.
Photochemistry in Flow: The thiophene (B33073) ring is known to participate in photochemical reactions. Combining flow chemistry with photochemistry could unlock novel synthetic pathways to functionalized derivatives of this compound. mdpi.com
| Flow Chemistry Parameter | Potential Advantage for Synthesis |
| Precise Temperature Control | Improved reaction selectivity and safety |
| Enhanced Mixing | Increased reaction rates and yields |
| Automated Operation | High-throughput screening and optimization |
| Small Reaction Volumes | Safer handling of hazardous reagents |
Integration into Advanced Materials Science Beyond Traditional Organic Synthesis
The phenyl and thiophene moieties in this compound are key building blocks for various advanced materials. researchgate.net Research into the integration of this compound into materials science could unveil novel applications.
Potential areas of exploration include:
Organic Electronics: Thiophene-based molecules are widely used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to their excellent charge-transport properties. researchgate.net The this compound scaffold could be a precursor for new semiconducting polymers or small molecules.
Conducting Polymers: Peroxidases can catalyze the polymerization of thiophene derivatives to create water-soluble conducting polymers. mdpi.com This enzymatic approach could be applied to this compound to generate novel functional materials.
Sensors: The amine group can act as a recognition site for various analytes. Incorporating this scaffold into a polymer matrix could lead to the development of new chemical sensors.
Deepening Theoretical Understanding of its Reactive Pathways and Stereochemistry
Computational chemistry provides powerful tools to understand and predict the behavior of molecules. wayne.edu Theoretical studies on this compound can provide valuable insights into its properties and reactivity.
Future theoretical investigations could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how the phenyl and thienyl rings are oriented relative to each other.
Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT) to model potential reaction pathways, such as electrophilic aromatic substitution on the thiophene or phenyl ring, or reactions involving the amine group. researchgate.net
Prediction of Spectroscopic Properties: Calculating properties like NMR chemical shifts and UV-Vis absorption spectra to aid in the characterization of the compound and its derivatives. dergipark.org.tr
Stereoelectronic Effects: Investigating how the electronic properties of the thiophene and phenyl rings influence the reactivity and stereochemistry of the amine group.
Discovery of Undiscovered Chemical Transformations Utilizing the Unique Scaffold
The unique combination of a phenyl ring, a thiophene ring, and a reactive amine group in this compound offers opportunities for discovering novel chemical reactions.
Potential areas for exploration include:
C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the thiophene or phenyl rings would provide an atom-economical way to synthesize a wide range of derivatives.
Domino Reactions: Designing multi-step reactions that proceed in a single pot, triggered by the reactivity of the amine or the aromatic rings. thieme-connect.com
Synthesis of Fused Heterocyclic Systems: Using the existing scaffold as a starting point to build more complex, fused ring systems, which are often found in biologically active molecules. nih.gov
Contributions to Methodological Advancements in Amine and Thiophene Chemistry
Research focused on this compound can also contribute to the broader fields of amine and thiophene chemistry.
Potential contributions include:
Development of New Catalytic Systems: The synthesis and functionalization of this molecule could drive the development of new catalysts with improved activity and selectivity for reactions involving amines and thiophenes.
Understanding Structure-Activity Relationships: By synthesizing and testing a library of derivatives, researchers can gain a better understanding of how structural modifications affect the biological activity or material properties of this class of compounds. nih.gov
Creation of Novel Building Blocks: Functionalized derivatives of this compound could serve as valuable building blocks for the synthesis of more complex molecules in medicinal chemistry and materials science. thieme-connect.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
